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Compound of Interest

Compound Name:
18-Beta-hydroxy-3-epi-alpha-

yohimbine

CAS No.: 81703-06-2

Cat. No.: B3038227

Get Quote

Executive Summary & Target Profile
This application note details the chemical synthesis strategies for 18-

-hydroxy-3-epi-

-yohimbine (also referred to in specific literature as an 18-hydroxylated derivative of the
yohimbine/alloyohimbane skeleton). Unlike the abundant yohimbine (17-

-OH), the installation of the 18-

-hydroxyl group presents a significant synthetic challenge, requiring either de novo construction
of the E-ring or complex degradation of reserpine-class alkaloids.

Target Molecule Specifications:

Chemical Name: Methyl (3

,16
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,17

,18

,20

)-17,18-dihydroxy-yohimban-16-carboxylate (Deserpidic acid methyl ester analog).

Stereochemical Key: The "3-epi-

-yohimbine" nomenclature historically refers to the 3

-H configuration (Allo/Epiallo series), contrasting with the 3

-H of

-yohimbine (Rauwolscine).

Critical Structural Feature: The C18-

-hydroxyl group. This functionality is characteristic of the Reserpine and Deserpidine class,
distinguishing it from the standard Yohimbine class which lacks C18 oxygenation.

Retrosynthetic Analysis
The most robust approach to 18-oxygenated yohimbanes is not the direct oxidation of

yohimbine (which favors C10/C11 aromatic oxidation), but the Total Synthesis strategy

established by Woodward and Stork for Reserpine. This route installs the C18 oxygen early via

a Diels-Alder cycloaddition.

Logical Disconnection
C-Ring Closure: The final step involves the Bischler-Napieralski or Pictet-Spengler

cyclization to form the C-ring.

D/E-Ring Construction: The functionalized E-ring (containing the 16-ester, 17-OH, and 18-

OH) is constructed before coupling with the tryptamine unit.

Chirality Source: The relative stereochemistry of C16, C17, and C18 is set by a

diastereoselective Diels-Alder reaction.
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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the Indole unit and

the highly functionalized E-ring.

Protocol A: Total Synthesis (Modified Woodward
Route)
This protocol adapts the classic Reserpine synthesis to access the 11-demethoxy

(Deserpidine) series, which corresponds to the "Yohimbine" aromatic substitution pattern, while

retaining the C18-OH.

Phase 1: Construction of the E-Ring (The
Isoquinuclidine Scaffold)
Objective: Create the cyclohexane ring with correct relative stereochemistry at C16, C17, and

C18.

Diels-Alder Cycloaddition:

Reactants: 1,4-Benzoquinone + Vinylacrylic acid derivative (or Penta-2,4-dienoic acid

methyl ester).

Conditions: Reflux in Benzene/Toluene.

Mechanism: Endo-selective cycloaddition establishes the cis-relationship between C16

and C17.

Note: For 18-OH, Woodward used a specific diene system that results in a bridged

isoquinuclidine, where the bridge oxygen becomes the C18-OH upon opening.

Meerwein-Ponndorf-Verley Reduction:

Stereoselective reduction of the decalin system ketone to the alcohol.

Reagents: Aluminum isopropoxide, Isopropanol.

Oxidative Ring Cleavage (The Key Step):
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Cleave the alkene (from the Diels-Alder adduct) to generate the dicarboxylic acid/aldehyde

necessary for ring opening.

Reagents: Ozonolysis (

) followed by oxidative workup (

) or Periodate cleavage.

Result: This opens the bridged system, revealing the C18-hydroxyl group (protected as a

lactone or ether) and the C17-hydroxyl.

Phase 2: Coupling and Cyclization
Condensation with Tryptamine:

Reagents: Tryptamine, DCC (Dicyclohexylcarbodiimide), or mixed anhydride method.

Procedure:

1. Dissolve the E-ring carboxylic acid intermediate (approx 10 mmol) in dry THF (50 mL).

2. Add Triethylamine (1.1 eq) and Ethyl chloroformate (1.1 eq) at -15°C to form the mixed

anhydride.

3. Add Tryptamine (1.1 eq) dissolved in THF.

4. Stir for 2 hours, warming to RT.

5. Validation: TLC should show disappearance of the acid and appearance of the amide.

Bischler-Napieralski Cyclization:

Reagents:

(Phosphorus oxychloride), Refluxing Acetonitrile.

Reaction: Converts the amide into the iminium ion (closing the C-ring).

Critical Control: This step creates the 3,4-dehydro-yohimbanium salt.
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Stereoselective Reduction (C3 Setting):

Reagents:

(Sodium Borohydride) in Methanol.

Stereochemistry: The hydride attack usually occurs from the less hindered face (alpha),

pushing the C3-H to the alpha position (thermodynamic control leads to the more stable

equatorial conformation, but kinetic control is often required for specific isomers).

Target Check: For "3-epi-

-yohimbine" (Yohimbine configuration, 3

-H), standard reduction of the iminium salt typically yields the 3

epimer (Allo/Epiallo) as the major product.

Phase 3: Final Functionalization
Methanolysis:

If the C18-OH was protected as a lactone during synthesis, treat with NaOMe/MeOH to

open the lactone, yielding the Methyl 18-hydroxy-17-hydroxy-yohimbane-16-carboxylate.

Protocol B: Semisynthesis from Deserpidine
(Degradation)
For researchers with access to Rauvolfia extracts or Deserpidine, this is the most direct route

to the target. Deserpidine is essentially 18-O-trimethoxybenzoyl-18-

-hydroxy-3-epi-

-yohimbine.

Workflow:
Starting Material: Deserpidine (11-desmethoxyreserpine).

Hydrolysis (Saponification):
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Reagents: NaOH (1M) in MeOH/H2O (4:1).

Conditions: Reflux for 2 hours under Nitrogen.

Mechanism: Hydrolysis of both the C16-methyl ester and the C18-trimethoxybenzoate

ester.

Product: Deserpidic Acid (Zwitterion).

Selective Re-esterification (C16):

Reagents: Diazomethane (

) or

(Trimethylsilyldiazomethane) in MeOH/Benzene.

Conditions: 0°C, controlled addition.

Selectivity: Carboxylic acids methylate much faster than secondary alcohols (C18-OH).

Purification: Silica Gel Chromatography (5-10% MeOH in DCM).

Data Table: Reaction Optimization for Hydrolysis

Parameter Condition A (Mild)
Condition B
(Harsh)

Optimal Outcome

Base NaOMe / MeOH KOH / Ethylene Glycol NaOMe / MeOH

Temp 25°C, 24h 100°C, 2h Reflux (65°C), 3h

Yield 45% (Incomplete)
88% (Degradation

risk)
82% (Clean)

C18 Status Partial Hydrolysis Full Hydrolysis Full Hydrolysis

Pathway Visualization
The following diagram illustrates the critical stereochemical checkpoints in the synthesis.
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Figure 2: Semisynthetic pathway from Deserpidine to the target 18-hydroxy derivative.

Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized molecule, the following analytical checkpoints must

be met. This distinguishes the target from its diastereomers (e.g., Reserpine series vs.

Yohimbine series).

H-NMR Diagnostic Peaks (CDCl3, 400 MHz):

C18-H: Look for a multiplet at

3.5 - 4.0 ppm. The coupling constant (

) will reveal the axial/equatorial nature. For 18-

-OH (equatorial substituent, axial H), expect a large

(~10-11 Hz) with C19-H if the ring is in a chair conformation.

C3-H: A broad singlet or small doublet indicates 3

-H (equatorial/pseudo-equatorial) in the Epiallo series, whereas a large doublet of doublets
indicates 3

-H (axial) in the Pseudo series.

Indole NH: Singlet at

7.5 - 8.0 ppm.

Mass Spectrometry:

Parent Ion:

calc. for

.

Fragmentation: Distinctive retro-Diels-Alder fragments of the C-ring are characteristic of

yohimbanes.
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TLC Mobility:

The 18-OH derivative is significantly more polar than the starting Deserpidine.

Rf: ~0.3 (in 9:1 DCM:MeOH) vs ~0.7 for Deserpidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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